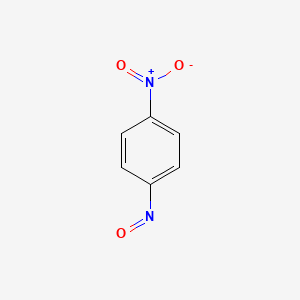

Benzene, 1-nitro-4-nitroso-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitrosobenzene is an organic compound with the formula C6H5NO . It is one of the prototypical organic nitroso compounds. It is a dark green species that exists in equilibrium with its pale yellow dimer . Both the monomer and dimer are diamagnetic .

Synthesis Analysis

Nitrosobenzene can be synthesized by reducing nitrobenzene to phenylhydroxylamine (C6H5NHOH), which is then oxidized by sodium dichromate (Na2Cr2O7) . It can also be prepared by oxidation of aniline using peroxymonosulfuric acid (Caro’s acid) or potassium peroxymonosulfate under biphasic conditions .Molecular Structure Analysis

The molecular structure of Nitrosobenzene is characterized by a unique nitrogen-oxygen combination located next to a carbon backbone . The monomer and dimer forms of Nitrosobenzene are in dynamic equilibrium, with the monomer favored at higher temperatures and in dilute solutions .Chemical Reactions Analysis

Nitro-containing compounds like Nitrosobenzene have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . They have diverse reactivity due to the diverse reactivity of the nitro group .Physical And Chemical Properties Analysis

Nitrosobenzene is a dark green solid in its freshly sublimed monomeric form, and a pale yellow solid in its dimeric form . It has a low solubility in water but is soluble in organic solvents . Its melting point is between 65 to 69 °C, and it boils at 59 °C (at 18 mmHg) .Mecanismo De Acción

The radical-initiated reductive coupling of nitro compounds with alkenes provides a concise way to produce amines under transition metal catalysis . For the traditional nitration process, a nitronium ion (NO2+) is generated from mixed strong acidic systems (H2SO4/HNO3) which then undergoes an electrophilic substitution to deliver the nitrated products .

Safety and Hazards

Direcciones Futuras

The importance of nitro chemistry, including Nitrosobenzene, will continue to increase in the future in terms of elaborate synthesis . New reactions and methodologies are still being found today, due to the diverse reactivity of the nitro group . This suggests that there is still much to explore and discover in this field .

Propiedades

Número CAS |

4485-08-9 |

|---|---|

Nombre del producto |

Benzene, 1-nitro-4-nitroso- |

Fórmula molecular |

C6H4N2O3 |

Peso molecular |

152.11 g/mol |

Nombre IUPAC |

1-nitro-4-nitrosobenzene |

InChI |

InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |

Clave InChI |

IDZTUECABAHWLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=O)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1N=O)[N+](=O)[O-] |

Otros números CAS |

4485-08-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.